molecular formula C12H16N2O2S B226429 N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide

N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide

Cat. No. B226429
M. Wt: 252.33 g/mol
InChI Key: CHTNGFBJJBAYLQ-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide, also known as TMI, is a chemical compound with potential applications in scientific research. TMI is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has been shown to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has been shown to modulate the activity of ion channels and receptors, making it a potential tool for studying neuronal function. In drug discovery, N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has been used as a starting point for the development of new drugs.

Mechanism of Action

The exact mechanism of action of N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide is not fully understood, but it is thought to act as a modulator of ion channels and receptors. N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has been shown to bind to the GABA-A receptor, as well as the glycine receptor, and modulate their activity. N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase.
Biochemical and Physiological Effects
N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its activity as a modulator of ion channels and receptors, N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide in lab experiments is its potential as a tool for studying neuronal function. N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has been shown to modulate the activity of ion channels and receptors, making it a potential tool for studying neuronal function. However, one limitation of using N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide in lab experiments is its potential toxicity. N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide has been shown to be toxic to some cell types at high concentrations, which could limit its use in some experiments.

Future Directions

There are several future directions for research on N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide. One area of research could focus on the development of new drugs based on the structure of N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide. Another area of research could focus on the use of N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide as a tool for studying neuronal function. Finally, research could focus on the potential use of N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide in cancer therapy, either as a standalone treatment or in combination with other drugs.

Synthesis Methods

N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 1,3,3-trimethyl-2-oxoindoline with methanesulfonyl chloride in the presence of a base. Another method involves the reaction of 1,3,3-trimethyl-2-oxoindoline with methanesulfonic acid and thionyl chloride. The resulting product is then treated with ammonia to yield N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide.

properties

Product Name

N-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methanesulfonamide

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

(NZ)-N-(1,3,3-trimethylindol-2-ylidene)methanesulfonamide

InChI

InChI=1S/C12H16N2O2S/c1-12(2)9-7-5-6-8-10(9)14(3)11(12)13-17(4,15)16/h5-8H,1-4H3/b13-11-

InChI Key

CHTNGFBJJBAYLQ-QBFSEMIESA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=N\S(=O)(=O)C)C)C

SMILES

CC1(C2=CC=CC=C2N(C1=NS(=O)(=O)C)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=NS(=O)(=O)C)C)C

Origin of Product

United States

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